N-(3,4-dihydro-2H-chromen-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide
Description
N-(3,4-dihydro-2H-chromen-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chromenyl group, a fluoro-methylphenyl group, and a triazole ring
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-12-10-13(20)6-7-17(12)24-11-16(22-23-24)19(25)21-15-8-9-26-18-5-3-2-4-14(15)18/h2-7,10-11,15H,8-9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJJVUSCJNAWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(=O)NC3CCOC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide typically involves a multi-step process:
Formation of the Chromenyl Intermediate: The chromenyl group is synthesized through a cyclization reaction involving suitable precursors under acidic or basic conditions.
Introduction of the Fluoro-Methylphenyl Group: The fluoro-methylphenyl group is introduced via a nucleophilic substitution reaction, often using a halogenated precursor and a nucleophile.
Formation of the Triazole Ring:
Coupling of the Intermediates: The final step involves coupling the chromenyl intermediate with the fluoro-methylphenyl-triazole intermediate under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-chromen-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluoro-methylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like nitronium ion (NO2+) or halogens (Cl2, Br2) under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of chromenone derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted fluoro-methylphenyl derivatives.
Scientific Research Applications
N-(3,4-dihydro-2H-chromen-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-2H-chromen-4-yl)-1-phenyltriazole-4-carboxamide
- N-(3,4-dihydro-2H-chromen-4-yl)-1-(4-chloro-2-methylphenyl)triazole-4-carboxamide
- N-(3,4-dihydro-2H-chromen-4-yl)-1-(4-bromo-2-methylphenyl)triazole-4-carboxamide
Uniqueness
N-(3,4-dihydro-2H-chromen-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide is unique due to the presence of the fluoro-methylphenyl group, which imparts distinct electronic and steric properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
